molecular formula C18H20ClNO3 B12747569 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride CAS No. 126929-79-1

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride

Cat. No.: B12747569
CAS No.: 126929-79-1
M. Wt: 333.8 g/mol
InChI Key: QODYKCRQOYPRNH-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride is a synthetic organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are commonly found in various natural sources such as plants and fungi

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often carried out under acidic conditions using a dehydrating agent such as acetic anhydride . The resulting intermediate is then subjected to further reactions to introduce the hydroxymethyl and amino groups, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthone derivatives .

Scientific Research Applications

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate specific molecular pathways and its potential therapeutic applications set it apart from other xanthone derivatives .

Properties

CAS No.

126929-79-1

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]xanthen-9-one;hydrochloride

InChI

InChI=1S/C18H19NO3.ClH/c1-18(2,11-20)19-10-12-7-8-16-14(9-12)17(21)13-5-3-4-6-15(13)22-16;/h3-9,19-20H,10-11H2,1-2H3;1H

InChI Key

QODYKCRQOYPRNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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